molecular formula C9H10ClNO3 B136965 1-(3-Chloropropoxy)-3-nitrobenzene CAS No. 132636-13-6

1-(3-Chloropropoxy)-3-nitrobenzene

Cat. No. B136965
CAS RN: 132636-13-6
M. Wt: 215.63 g/mol
InChI Key: TUVHZIRZPUPODN-UHFFFAOYSA-N
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Description

1-(3-Chloropropoxy)-3-nitrobenzene is a chemical compound that has been widely used in scientific research for its unique properties. This compound is synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.

Scientific Research Applications

Isotopic Abundance and Biofield Energy

A study on 1-Chloro-3-nitrobenzene (3-CNB), a related compound to 1-(3-Chloropropoxy)-3-nitrobenzene, investigated the impact of biofield energy treatment on isotopic abundance ratios. The research found significant changes in the isotopic abundance ratios (PM+1/PM, PM+2/PM, PM+3/PM) in treated samples. This suggests potential alterations in physicochemical and thermal properties, which could be relevant for the synthesis of pharmaceuticals, agricultural chemicals, dyes, and industrial chemicals (Trivedi et al., 2016).

Nitro Aromatic Compounds Reduction

Research on the reduction of nitro aromatic compounds (NACs) like nitrobenzene by zero-valent iron metal under anaerobic conditions has been conducted. This process, which leads to the formation of aniline with nitrosobenzene as an intermediate, could be relevant for environmental remediation of similar compounds (Agrawal & Tratnyek, 1996).

Photophysics and Photochemistry

A study on nitrobenzene, the simplest nitroaromatic compound, revealed complex photophysics and photochemistry. Understanding these properties, including the lack of fluorescence and phosphorescence emission due to accessible conical intersections, is crucial for designing materials and processes in various industrial applications (Giussani & Worth, 2017).

Quenching of Chlorophyll A by Nitrobenzene

Nitrobenzene has been found to quench the excitation of chlorophyll a in vivo, indicating a potential impact on photosynthetic processes. This research could be relevant for understanding the environmental impact of nitroaromatic compounds on plant life (Papageorgiou, Tsimilli-Michael, & Isaakidou, 1975).

Electrosynthesis and Electron Transfer

Studies on the electrosynthesis and electron transfer involving nitrobenzene derivatives show potential applications in electrochemistry and materials science. These findings can aid in the development of new electrochemical processes and materials (Asfandiarov et al., 2007).

Other Related Studies

properties

IUPAC Name

1-(3-chloropropoxy)-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO3/c10-5-2-6-14-9-4-1-3-8(7-9)11(12)13/h1,3-4,7H,2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUVHZIRZPUPODN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCCCCl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70431847
Record name 1-(3-CHLOROPROPOXY)-3-NITROBENZENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70431847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Chloropropoxy)-3-nitrobenzene

CAS RN

132636-13-6
Record name 1-(3-CHLOROPROPOXY)-3-NITROBENZENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70431847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Under a nitrogen atmosphere, a solution of 3-nitrophenol (15.00 g, 108.0 mmol) in N,N-dimethylformamide (DMF) (10 mL) was added drop-wise over 5 min to a cold (0-5° C.), stirring slurry of sodium hydride (3.42 g of an 80% dispersion in mineral oil, 114.0 mmol) in DMF (40 mL). The mixture was allowed to stir and warm to ambient temperature over 1 h. The mixture was cooled to 0-5° C., and 1-chloro-3-iodopropane (26.37 g, 127.0 mmol) was added drop-wise over 5 min. The resulting dark-brown mixture was stirred at ambient temperature for 2 h. Water (25 mL) was added, followed by saturated NaCl solution (25 mL), and the mixture was extracted with ether (4×50 mL). The combined ether extracts were dried (Na2SO4), filtered, and concentrated by rotary evaporation to a residue that was dried briefly under high vacuum to give 19.75 g (85.1%) of an oil.
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25 mL
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25 mL
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Yield
85.1%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.